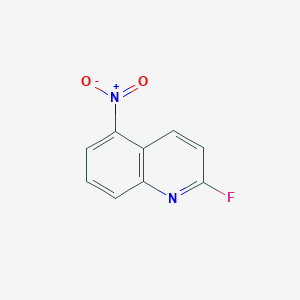

2-Fluoro-5-nitroquinoline

Descripción

2-Fluoro-5-nitroquinoline is a quinoline derivative featuring a fluorine atom at the 2-position and a nitro group (-NO₂) at the 5-position of the bicyclic aromatic system. Quinoline itself consists of a benzene ring fused to a pyridine ring, and substitutions at specific positions significantly alter its electronic properties, solubility, and reactivity. The fluorine atom, being electron-withdrawing, enhances electrophilic substitution resistance, while the nitro group further polarizes the aromatic system, influencing intermolecular interactions and chemical stability.

Propiedades

Fórmula molecular |

C9H5FN2O2 |

|---|---|

Peso molecular |

192.15 g/mol |

Nombre IUPAC |

2-fluoro-5-nitroquinoline |

InChI |

InChI=1S/C9H5FN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |

Clave InChI |

XLAOWUAWZSOVKI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=N2)F)C(=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitroquinoline typically involves the nitration of a fluorinated quinoline precursor. One common method is the nitration of 2-fluoroquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products Formed

Nucleophilic Substitution: Substituted quinolines with various functional groups replacing the fluorine atom.

Reduction: 2-Fluoro-5-aminoquinoline.

Oxidation: Quinoline N-oxides.

Aplicaciones Científicas De Investigación

2-Fluoro-5-nitroquinoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential antibacterial, antiviral, and anticancer properties.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, leading to increased potency and selectivity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-5-nitroquinoline (hypothetical structure) with structurally related compounds, focusing on molecular properties, substituent effects, and applications:

Table 1: Structural and Molecular Comparison

Key Comparisons:

Electronic Effects: Nitro Group Position: In 5-nitroquinolines (e.g., 5-Fluoro-8-nitroquinoline ), the nitro group at the 5-position deactivates the benzene ring, directing further substitutions to the pyridine ring. For this compound, the combined electron-withdrawing effects of F and NO₂ would likely reduce aromatic reactivity compared to analogs like 6-Fluoro-2-methyl-5-nitroquinoline . Fluorine Position: Fluorine at the 2-position (meta to the pyridine nitrogen) may enhance stability via inductive effects, contrasting with 6-fluoro derivatives where fluorine is ortho to the fused pyridine ring .

Physicochemical Properties: Solubility: Carboxylic acid derivatives (e.g., 6-Fluoro-5-nitroquinoline-2-carboxylic acid ) exhibit higher aqueous solubility due to polar functional groups. In contrast, methyl-substituted analogs (e.g., 6-Fluoro-2-methyl-5-nitroquinoline ) are more lipophilic. Thermal Stability: Nitro groups generally lower melting points due to decreased crystal lattice energy. For instance, 5-Nitroisoquinoline (CAS 607-32-9) has a melting point of 106–110°C , while methyl or carboxylic acid substitutions alter phase behavior.

Reactivity and Applications: Pharmaceutical Intermediates: 6-Fluoro-5-nitroquinoline-2-carboxylic acid is utilized in drug synthesis , whereas 5-Fluoro-8-nitroquinoline is explored for antimicrobial properties . Safety Profiles: Methyl-substituted derivatives like 6-Fluoro-2-methyl-5-nitroquinoline require careful handling due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.